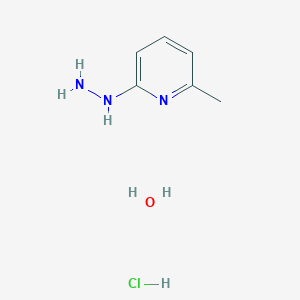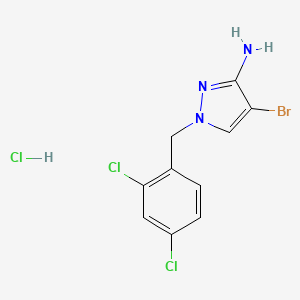
5-溴-1-异丙基-1H-吡唑
描述
5-Bromo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the 5-position
科学研究应用
5-Bromo-1-isopropyl-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
Target of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities, including acting as inhibitors .
Mode of Action
Pyrazoles are known to participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the targets, potentially altering their function.
Biochemical Pathways
It is known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that 5-bromo-1-isopropyl-1H-pyrazole could potentially influence cellular energy metabolism.
Result of Action
It is known that pyrazole derivatives can act as inhibitors , suggesting that 5-bromo-1-isopropyl-1H-pyrazole could potentially inhibit certain biological processes or enzymatic reactions.
Action Environment
It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding .
生化分析
Biochemical Properties
5-Bromo-1-isopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction suggests that 5-Bromo-1-isopropyl-1H-pyrazole can influence the metabolism of alcohols in the liver. Additionally, the compound’s ability to form hydrogen bonds due to its pyrazole ring structure allows it to participate in various biochemical processes, potentially affecting the activity of other enzymes and proteins.
Cellular Effects
The effects of 5-Bromo-1-isopropyl-1H-pyrazole on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with liver alcohol dehydrogenase can lead to alterations in the metabolic pathways of alcohols, impacting cellular energy production and detoxification processes . Furthermore, the compound’s ability to form hydrogen bonds may affect the stability and function of cellular proteins, potentially leading to changes in cell signaling and gene expression.
Molecular Mechanism
At the molecular level, 5-Bromo-1-isopropyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a key example of enzyme inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the metabolism of alcohols, affecting various metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds with proteins and other biomolecules can lead to changes in their structure and function, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-isopropyl-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 5-Bromo-1-isopropyl-1H-pyrazole is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-isopropyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit liver alcohol dehydrogenase without causing significant adverse effects . At higher doses, toxic effects have been reported, including liver damage and disruptions in metabolic processes. These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
5-Bromo-1-isopropyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase. By inhibiting this enzyme, the compound affects the metabolism of alcohols, leading to changes in metabolic flux and metabolite levels . Additionally, the compound’s interactions with other enzymes and cofactors may further influence metabolic pathways, potentially leading to broader metabolic effects.
Transport and Distribution
Within cells and tissues, 5-Bromo-1-isopropyl-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. Its ability to form hydrogen bonds allows it to interact with various cellular components, influencing its localization and accumulation . The compound’s distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Bromo-1-isopropyl-1H-pyrazole is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can affect its activity and function, particularly in terms of enzyme inhibition and metabolic effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, further influencing its subcellular distribution and activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-isopropyl-1H-pyrazole typically involves the bromination of 1-isopropyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of 5-bromo-1-isopropyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions: 5-Bromo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
相似化合物的比较
1-Isopropyl-1H-pyrazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-1-isopropyl-1H-1,2,4-triazole: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties.
4-Bromo-5-isopropyl-1H-pyrazole:
Uniqueness: 5-Bromo-1-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
属性
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWILTQCUWTJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-38-4 | |
| Record name | 5-bromo-1-(propan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




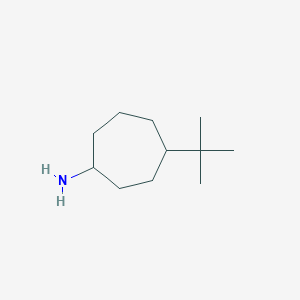
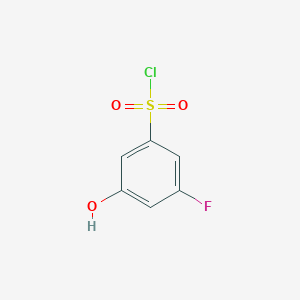

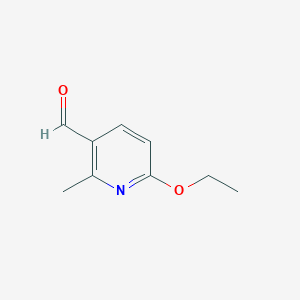
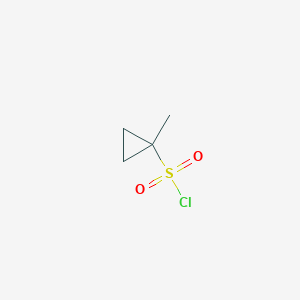

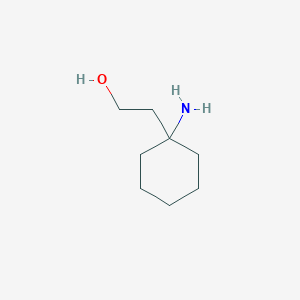
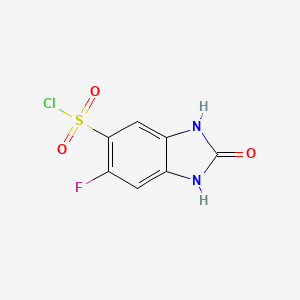
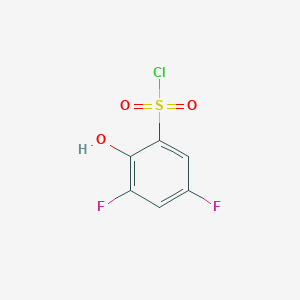
![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)
